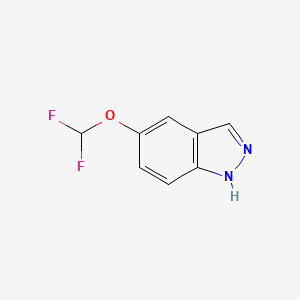

5-(Difluoromethoxy)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is a chemical compound with the empirical formula C8H6F2N2OS . It may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .

Molecular Structure Analysis

The molecular weight of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 216.21 . The SMILES string representation is FC(F)Oc1ccc2[nH]c(S)nc2c1 .Physical And Chemical Properties Analysis

The melting point of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 239-243 °C (lit.) . More detailed physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen

Supramolecular Structures and Ligand Potential

- Perfluorinated 1H-indazoles, including derivatives like 5-(Difluoromethoxy)-1H-indazole, exhibit unique supramolecular structures influenced by the length of perfluoroalkyl chains. These structures, such as catemers and stacks of dimers, have significant implications in the field of crystal engineering and materials science (Muñoz et al., 2014).

- The potential of these fluorinated molecules to act as ligands in complex formations, as demonstrated in their use with hydrotris(indazolyl)borate thallium complexes, highlights their versatility in coordination chemistry and potential applications in catalysis (Muñoz et al., 2014).

Electrochemical Applications

- 5-Hydroxy-1H-indazole, a related compound, has been investigated for its film-forming capabilities on positive electrodes in lithium-ion batteries. This research suggests potential applications of similar indazole derivatives in enhancing the performance and longevity of high-voltage batteries (Kang et al., 2014).

Synthetic Chemistry and Drug Discovery

- The ability to regioselectively protect indazoles under different conditions, as studied with various substituted indazoles, is crucial for synthesizing novel derivatives. This research is particularly relevant in drug discovery and the development of new pharmaceutical compounds (Slade et al., 2009).

- A domino reaction for the synthesis of 2H-indazoles demonstrates the growing role of indazoles in medicinal chemistry, particularly as isosteres for indoles and benzimidazoles, which interact with diverse biological targets (Halland et al., 2009).

Structural and Physical Properties

- The study of fluorinated NH-indazoles, including their crystal structures and spectroscopic properties, provides insights into how fluorination affects the physical and chemical properties of these compounds. This knowledge is invaluable in the design of materials and pharmaceuticals (Teichert et al., 2007).

Materials Science and Corrosion Inhibition

- Indazole derivatives, such as 1-dodecyl-1H-indazole and N,1-didodecyl-1H-indazol-5-amine, have been synthesized and applied as corrosion inhibitors for metals like copper. This application is vital in materials science for protecting metals from corrosion (Qiang et al., 2018).

Safety And Hazards

The safety data sheet for 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid release to the environment .

Eigenschaften

IUPAC Name |

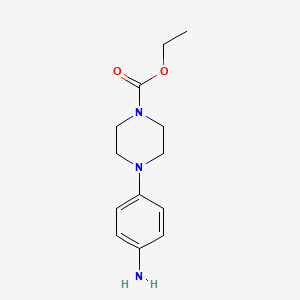

5-(difluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAILRWBDHWNUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743405 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethoxy)-1H-indazole | |

CAS RN |

105391-65-9 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)

![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)